Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
Overview
Description
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate: is a chemical compound with the molecular formula C15H25NO3 and a molecular weight of 267.37 g/mol . This compound is characterized by its spirocyclic structure, which includes a piperidine ring fused to a cyclohexanone ring, and a tert-butyl ester group attached to the carboxylate moiety . It is commonly used in research and development due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate typically involves the hydrogenation of benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate in the presence of palladium on activated charcoal as a catalyst . The reaction is carried out in methanol with triethylamine as a base, and the mixture is hydrogenated using an H-Cube reactor . The reaction mixture is then purified by silica gel chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for tert-butyl 9-oxo-3-azaspiro[5The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate undergoes various chemical reactions, including:
Hydrogenation: Reduction of double bonds in the presence of hydrogen and a catalyst.
Substitution: Replacement of functional groups under specific conditions.
Oxidation: Conversion of functional groups to higher oxidation states.
Common Reagents and Conditions
Hydrogenation: Palladium on activated charcoal, hydrogen gas, methanol, triethylamine.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation typically yields fully saturated compounds, while substitution and oxidation reactions produce a variety of derivatives .
Scientific Research Applications
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate .
- Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate .
- 9-oxo-3-azaspiro[5.5]undecane-3-carboxylic acid .
Uniqueness
This compound is unique due to its tert-butyl ester group, which enhances its stability and reactivity compared to similar compounds . This structural feature makes it a valuable intermediate in synthetic chemistry and a versatile compound for various research applications .
Properties
IUPAC Name |
tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-14(2,3)19-13(18)16-10-8-15(9-11-16)6-4-12(17)5-7-15/h4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZBTEIHIQFMIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(=O)CC2)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679754 | |
Record name | tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873924-08-4 | |
Record name | 1,1-Dimethylethyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=873924-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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